molecular formula C8H4F3N B13713552 4-(Difluoromethyl)-3-fluorobenzonitrile

4-(Difluoromethyl)-3-fluorobenzonitrile

Cat. No.: B13713552
M. Wt: 171.12 g/mol
InChI Key: TZAHKTDKRGZNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-fluorobenzonitrile (CAS 206201-67-4) is a fluorinated organic compound with the molecular formula C 8 H 4 F 3 N and a molecular weight of 171.12 g/mol . This benzonitrile derivative is characterized by a nitrile group and distinct fluorine substitutions, including a difluoromethyl unit, which can influence its electronic properties, metabolic stability, and lipophilicity . As a versatile chemical building block, it is primarily used in pharmaceutical and agrochemical research, particularly in medicinal chemistry for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in the development of active ingredients, though its specific mechanism of action is dependent on the final compound it is incorporated into. The product is provided with a guaranteed purity of ≥95% . This product is intended for Research and Development use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

4-(difluoromethyl)-3-fluorobenzonitrile

InChI

InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H

InChI Key

TZAHKTDKRGZNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(F)F

Origin of Product

United States

Preparation Methods

Aromatic Nucleophilic Substitution and Fluorination Strategies

One common approach to synthesize fluorinated benzonitriles involves aromatic nucleophilic substitution (SNAr) reactions on appropriately substituted benzene derivatives, followed by selective fluorination steps.

  • Morishita et al. (2024) reported the synthesis of various fluorinated benzonitrile derivatives starting from 3-fluoro-4-formylbenzonitrile. The process involved aromatic nucleophilic substitution reactions to introduce substituents, followed by fluorination of carbonyl groups using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and N,N-diethylaminosulfur trifluoride (DAST). The cyano group was preserved during these transformations, enabling the construction of difluoromethyl-substituted benzonitriles in high conversion rates.

  • Key reagents and conditions included:

    • Phenol, potassium carbonate, and N-methyl-2-pyrrolidone (NMP) for substitution reactions.
    • Deoxo-Fluor® and DAST for selective fluorination of carbonyl or hydroxyl groups.
    • Reaction temperatures ranged from room temperature to moderate heating, depending on the step.

This method allows for the stepwise introduction of fluorine atoms and the difluoromethyl group adjacent to the nitrile functionality.

Halogen Exchange and Fluoride Ion Mediated Processes

Another approach involves halogen exchange reactions where chlorinated or brominated precursors are converted into fluorinated analogues using fluoride sources.

  • A European patent (EP0534317A1) describes a process for preparing chlorinated and fluorinated benzonitrile derivatives by reacting chloromethylbenzoates with potassium fluoride and tetraphenylphosphonium bromide in dimethylsulfoxide (DMSO) at elevated temperatures (~130°C). Reaction times vary, with nitrile-containing substrates requiring less than 2 hours for optimal conversion. The process yields fluoromethyl-substituted benzonitriles with good selectivity and yields (up to 72% conversion in some cases).

  • The reaction conditions are summarized in Table 1 below:

Parameter Conditions Outcome
Fluoride source Anhydrous potassium fluoride Efficient halogen-fluorine exchange
Phase transfer catalyst Tetraphenylphosphonium bromide Enhances fluoride nucleophilicity
Solvent Dimethylsulfoxide (DMSO) Polar aprotic solvent
Temperature 130°C Facilitates substitution
Reaction time <2 hours (for nitrile substrates) High conversion and selectivity
  • This method is advantageous for converting bromomethyl or chloromethyl precursors to difluoromethyl derivatives under relatively mild conditions.

Difluoromethylation via Trifluoromethyl Reagents and Silyl Intermediates

Difluoromethyl groups can also be introduced through transformations involving trifluoromethyl reagents and silyl intermediates.

  • Zhao et al. (2023) demonstrated the use of trimethylsilyl trifluoromethyl (TMSCF3) reagents in the presence of tetrabutylammonium triphenyldifluorosilicate (TBAT) to convert salicylate esters into α,α-difluoro derivatives. Although their study focused on coumaranone derivatives, the mechanistic insights and fluorination strategies are relevant for synthesizing difluoromethyl-substituted benzonitriles. The process involves formation of O-silylated intermediates followed by controlled release of difluoromethyl groups.

  • The reaction proceeds through multiple stages involving silyl-transfer chain reactions, with the rate and yield influenced by the electronic nature of substituents on the aromatic ring.

Synthesis from Bromomethyl Precursors

The synthesis of this compound can also be approached by functionalizing bromomethyl-substituted fluorobenzonitriles.

  • Commercial and experimental data on 4-(Bromomethyl)-3-fluorobenzonitrile show that this compound can be prepared and purified via nucleophilic substitution reactions in N,N-dimethylformamide (DMF) under inert atmosphere, using sodium bicarbonate as a base at temperatures from 16°C to 70°C for 16 hours. The bromomethyl intermediate can then be subjected to fluorination or difluoromethylation reactions to yield the target compound.

  • Representative reaction conditions and yields are summarized in Table 2:

Step Reagents/Conditions Yield (%) Notes
Bromomethylation of 3-fluorobenzonitrile NBS or bromine source in DMF, inert atmosphere High Formation of 4-(Bromomethyl)-3-fluorobenzonitrile
Nucleophilic substitution with fluoride Potassium fluoride, phase transfer catalyst, DMSO, 130°C Moderate to high Halogen-fluorine exchange to difluoromethyl derivative
Purification Column chromatography (petroleum ether/ethyl acetate) N/A Yields colorless liquid product

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Range
Aromatic nucleophilic substitution + fluorination reagents (Deoxo-Fluor®, DAST) High selectivity; preserves nitrile group; versatile for various substituents Requires multiple steps; sensitive reagents 60-85% per step
Halogen exchange with potassium fluoride and phase transfer catalyst Direct fluorination; relatively simple setup; good conversion High temperature; long reaction times for some substrates 50-75%
TMSCF3-mediated difluoromethylation Innovative; mechanistically insightful; suitable for α,α-difluoro compounds Complex reaction mechanism; specialized reagents Variable, moderate
Bromomethyl precursor functionalization Readily available intermediates; straightforward substitution Requires careful control of conditions; multiple purification steps Moderate to high

Summary and Recommendations

The preparation of this compound involves sophisticated synthetic routes primarily based on aromatic nucleophilic substitution, selective fluorination, and halogen exchange reactions. The choice of method depends on available starting materials, desired scale, and purity requirements.

  • For laboratory-scale synthesis with high selectivity, the nucleophilic substitution followed by fluorination with Deoxo-Fluor® or DAST is recommended.

  • For larger-scale or industrial synthesis, halogen exchange using potassium fluoride and phase transfer catalysts in DMSO offers a practical approach.

  • Emerging methods involving TMSCF3 reagents provide valuable mechanistic insights and may offer novel routes for difluoromethylation but require further optimization for routine use.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethyl group in the target compound offers a balance between lipophilicity and metabolic stability compared to the stronger electron-withdrawing -CF₃ group in 4-fluoro-3-(trifluoromethyl)benzonitrile .
  • Biological Activity : Compounds like osilodrostat () and antiproliferative derivatives () demonstrate that substituents at the 4-position (e.g., heterocycles, amines) critically modulate target specificity. The difluoromethyl group may reduce off-target interactions compared to bulkier substituents.
  • Synthetic Flexibility : and highlight methods for functionalizing the 4-position of 3-fluorobenzonitrile, suggesting feasible routes to synthesize the target compound using bromomethyl or chloromethyl precursors.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The -CF₂H group likely confers lower logP values compared to -CF₃ derivatives, improving aqueous solubility while retaining membrane permeability .
  • Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, as seen in osilodrostat’s design (). The difluoromethyl group may further resist enzymatic degradation compared to -CH₃ or -CH₂F groups.

Biological Activity

4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activity, primarily due to its unique structural features. This article explores the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C8_{8}H5_{5}F3_{3}N, with a molecular weight of approximately 171.12 g/mol. The presence of three fluorine atoms enhances its reactivity and potential applications in medicinal chemistry and material science. The difluoromethyl group is particularly significant as it may improve binding affinity to biological targets, influencing enzyme activity and receptor interactions.

Synthesis Methods

The synthesis of this compound typically involves the difluoromethylation of a suitable precursor, such as 4-fluorobenzonitrile. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing difluoromethylating agents to introduce the difluoromethyl group.
  • Radical Reactions : Employing radical initiators to facilitate the incorporation of the difluoromethyl moiety into the aromatic ring.

Preliminary studies suggest that the structural features of this compound may confer significant biological activity. The difluoromethyl group can enhance interactions with specific enzymes and receptors, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

  • Enzyme Inhibition : Interaction studies have indicated that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been shown to inhibit branched-chain amino acid transaminase (BCAT), which is implicated in cancer metabolism .
  • Cell Line Studies : In vitro studies using cell lines expressing human KCNT1 variants demonstrated that compounds similar to this compound exhibited varying degrees of inhibition, with IC50_{50} values ranging from 221 nM to 1768 nM .
  • Pharmacological Potential : The compound's ability to interact with specific biological targets opens avenues for therapeutic applications, particularly in oncology and metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
4-FluorobenzonitrileLacks the difluoromethyl groupDifferent reactivity due to absence of fluorine
3-(Trifluoromethyl)-4-fluorobenzonitrileContains an additional fluorine atomAltered physicochemical properties
3-(Difluoromethyl)benzonitrileSimilar structure without additional fluorineDifferences in reactivity and biological activity

Q & A

Q. How do isotopic labeling (e.g., deuterium) and advanced NMR techniques elucidate reaction intermediates in fluoroben zonitrile synthesis?

  • 19F-1H HOESY NMR maps spatial proximity between fluorine and protons in intermediates. Isotopic labeling (e.g., 13C-nitrile) tracks nitrile group reactivity via 2D HSQC. Kinetic isotope effects (KIE) studies using deuterated solvents differentiate between concerted and stepwise mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.